

# (4-Methylbenzyl)triphenylphosphonium bromide:

## An In-depth Technical Guide for Scientific Professionals

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### Compound of Interest

|                |  |
|----------------|--|
|                | (4-  |
| Compound Name: | <i>Methylbenzyl)triphenylphosphonium bromide</i> |
| Cat. No.:      | B044539  |

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This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of **(4-Methylbenzyl)triphenylphosphonium bromide**. Tailored for researchers, scientists, and professionals in drug development, this document serves as a detailed resource for understanding and utilizing this versatile phosphonium salt.

## Core Physical and Chemical Properties

**(4-Methylbenzyl)triphenylphosphonium bromide** is a quaternary phosphonium salt widely employed as a Wittig reagent in organic synthesis for the formation of carbon-carbon double bonds. Its physical and chemical characteristics are fundamental to its proper handling, storage, and application.

## Compound Identification

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | (4-methylbenzyl)triphenylphosphonium bromide  |
| CAS Number        | 2378-86-1 <a href="#">[1]</a>   |
| Molecular Formula | C <sub>26</sub> H <sub>24</sub> BrP <a href="#">[1]</a>                               |
| Molecular Weight  | 447.35 g/mol <a href="#">[1]</a>  |
| Canonical SMILES  | CC1=CC=C(C=C1)C--INVALID-LINK--<br>(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] <a href="#">[2]</a> |
| InChI Key         | CEEKCHGNKYVTTM-UHFFFAOYSA-M   |

## Physicochemical Data

| Property      | Value   | Notes  |
|---------------|---|--|
| Appearance    | White to off-white crystalline powder   |  |
| Melting Point | 231-234 °C  |  |
| Solubility    | Soluble in polar solvents such as methanol, ethanol, and water.                           | Insoluble in non-polar solvents like diethyl ether and hexane. |
| Storage       | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |  |

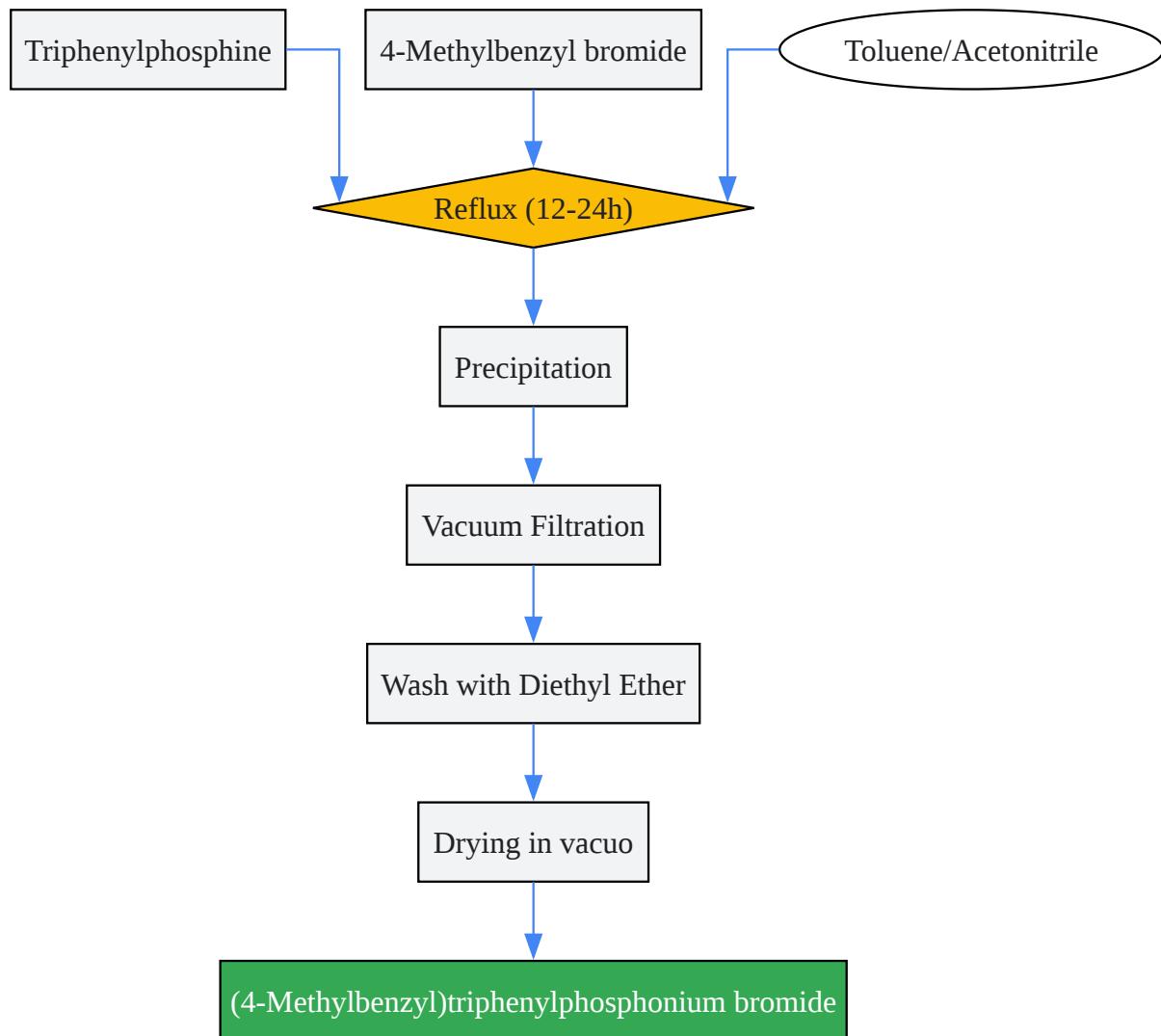
## Synthesis and Experimental Protocols

The primary route for the synthesis of **(4-Methylbenzyl)triphenylphosphonium bromide** involves the quaternization of triphenylphosphine with 4-methylbenzyl bromide.

## Synthesis of **(4-Methylbenzyl)triphenylphosphonium bromide**

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
- Addition of Alkyl Halide: Add 4-methylbenzyl bromide (1.0 eq) to the solution.
- Reaction: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt from the solution.
- Isolation: After cooling the reaction mixture to room temperature, the precipitated white solid is collected by vacuum filtration.
- Purification: The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. The purified **(4-Methylbenzyl)triphenylphosphonium bromide** is then dried under vacuum. Recrystallization from a suitable solvent system like chloroform/ethyl acetate can be performed for higher purity.[\[3\]](#)



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Caption: Synthesis workflow for **(4-Methylbenzyl)triphenylphosphonium bromide**.

## The Wittig Reaction: A Core Application

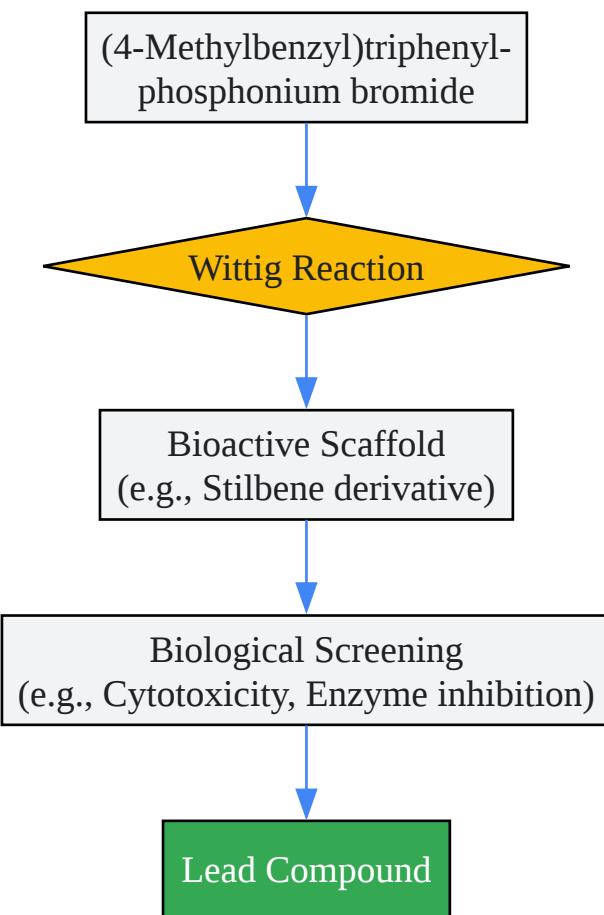
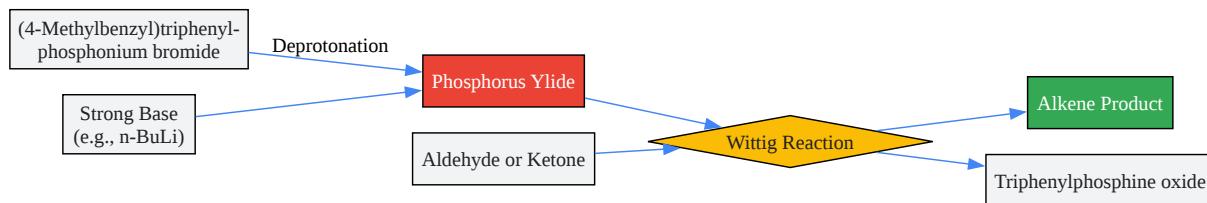
**(4-Methylbenzyl)triphenylphosphonium bromide** is a precursor to a phosphorus ylide, the key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

## General Wittig Reaction Protocol

### Experimental Protocol:

- Ylide Generation:
  - Suspend **(4-Methylbenzyl)triphenylphosphonium bromide** (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the suspension in an ice bath (0 °C).
  - Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).
  - Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
- Reaction with Carbonyl Compound:
  - Dissolve the aldehyde or ketone (1.0 eq) in the same dry, aprotic solvent.
  - Add the carbonyl solution dropwise to the ylide solution at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.
- Work-up and Purification:
  - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).
  - Filter and concentrate the solution under reduced pressure.

- The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.



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